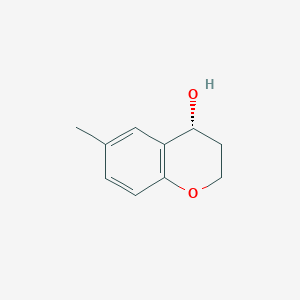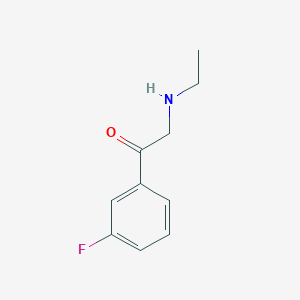
(+)-(R)-6-Methyl-4-chromanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-®-6-Methyl-4-chromanol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of chromanol, which is known for its antioxidant properties. The presence of a methyl group at the sixth position and the specific stereochemistry (R-configuration) contribute to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-®-6-Methyl-4-chromanol typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the chromanol ring. The introduction of the methyl group at the sixth position can be achieved through selective methylation reactions using reagents such as methyl iodide or dimethyl sulfate. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of (+)-®-6-Methyl-4-chromanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for efficient heat and mass transfer, and the use of advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(+)-®-6-Methyl-4-chromanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanol ring to chroman, altering its chemical properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the chromanol structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized chromanol derivatives.
Scientific Research Applications
(+)-®-6-Methyl-4-chromanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Medicine: Research explores its potential therapeutic effects, including its role in preventing or treating diseases associated with oxidative damage.
Industry: It is used in the formulation of antioxidants for food preservation, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (+)-®-6-Methyl-4-chromanol involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species, neutralizing them and preventing cellular damage. This antioxidant activity is mediated through its chromanol ring, which can donate electrons to stabilize free radicals. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response.
Comparison with Similar Compounds
(+)-®-6-Methyl-4-chromanol can be compared with other chromanol derivatives and antioxidants:
(+)-®-α-Tocopherol:
(+)-®-6-Hydroxychromanol: This compound lacks the methyl group at the sixth position, resulting in different reactivity and biological activity.
(+)-®-6-Methyl-2-chromanol: The position of the methyl group is different, leading to variations in chemical behavior and applications.
The uniqueness of (+)-®-6-Methyl-4-chromanol lies in its specific stereochemistry and the presence of the methyl group, which influence its chemical reactivity and biological effects.
Properties
CAS No. |
882409-42-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(4R)-6-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,11H,4-5H2,1H3/t9-/m1/s1 |
InChI Key |
IOWHBWAURDUJKJ-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OCC[C@H]2O |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)

![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)
![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)


![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)

![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)
